3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole
CAS No.: 1775525-56-8
Cat. No.: VC5520121
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.42
* For research use only. Not for human or veterinary use.
![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole - 1775525-56-8](/images/structure/VC5520121.png)
Specification
CAS No. | 1775525-56-8 |
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Molecular Formula | C17H18N4O4S |
Molecular Weight | 374.42 |
IUPAC Name | 3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C17H18N4O4S/c1-11-15(12(2)24-19-11)26(22,23)21-9-8-14(10-21)16-18-17(25-20-16)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Standard InChI Key | MGDBYJWQXBKLDT-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key heterocyclic components:
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1,2,4-Oxadiazole Core: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
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Pyrrolidine Sulfonamide Moiety: A five-membered saturated nitrogen ring functionalized with a sulfonyl group, enhancing conformational rigidity and target binding .
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3,5-Dimethyl-1,2-oxazole Substituent: An aromatic heterocycle contributing to lipophilicity and π-π stacking interactions .
The stereochemistry at the pyrrolidine C3 position introduces one chiral center, necessitating enantiomeric resolution for optimal activity .
Table 1: Fundamental Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₈H₂₀N₄O₄S | |
Molecular weight | 388.45 g/mol | |
Hydrogen bond acceptors | 10 | |
Rotatable bonds | 5 | |
Topological polar surface area | 87.173 Ų | |
logP (octanol-water) | 2.368 |
Synthesis and Physicochemical Profile
Synthetic Routes
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent strategy:
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Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions .
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Sulfonylation: Reaction of pyrrolidine intermediates with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride in dichloromethane with triethylamine .
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Chiral Resolution: Likely employs chiral stationary-phase chromatography given the single stereocenter .
Solubility and Stability
The compound exhibits limited aqueous solubility (LogSw = -2.61), necessitating formulation with co-solvents like PEG-400 or cyclodextrin complexes . Stability studies indicate susceptibility to hydrolytic cleavage at the sulfonamide linkage under acidic conditions (pH < 4) .
Table 2: Key Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
Water solubility (LogSw) | -2.61 | Predicted (ALOGPS) |
Plasma protein binding | 92.4% (predicted) | SwissADME |
Metabolic stability (t₁/₂) | 34 min (human microsomes) | In silico projection |
Library Name | Compound Count | Primary Application |
---|---|---|
3D-Pharmacophore Based Diversity Library | 49,813 | Target-agnostic screening |
300k Representative Compounds Library | 286,253 | Lead optimization |
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
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Oxadiazole C5-Phenyl Group: Removal reduces PPI inhibition by 80%, emphasizing aromatic stacking’s role .
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Sulfonamide Linker: Replacement with carbamate decreases metabolic stability (t₁/₂ < 10 min) .
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Oxazole Methyl Groups: 3,5-Dimethyl configuration optimizes steric complementarity with hydrophobic pockets .
Chirality-Activity Correlation
The (R)-enantiomer shows 5-fold greater PDE10A inhibition than (S)-counterparts in racemic mixtures , underscoring the need for asymmetric synthesis.
Challenges and Future Directions
ADME/Toxicity Gaps
No in vivo pharmacokinetic or toxicity data are publicly available. Priority investigations should address:
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Blood-brain barrier permeability (predicted CNS MPO score: 3.2/6.0) .
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hERG channel inhibition risk (in silico pIC₅₀ = 4.7, moderate concern) .
Therapeutic Positioning
Promising preclinical targets include:
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